(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
(4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQOHDWJKTBRH-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCNC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CCCN[C@@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909286-87-8 | |
| Record name | (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amines.
Substitution: Formation of alkylated derivatives
Scientific Research Applications
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) Pyrrolo[3,4-b]Pyridine Derivatives
Analysis :
- Stereochemistry: The (4aS,7aS) configuration is essential for moxifloxacin’s antibacterial activity, as opposed to non-stereospecific analogs .
- Substituents : Methyl at C6 optimizes steric interactions with bacterial enzymes, while benzyl groups (e.g., in ) reduce solubility and complicate synthesis .
(b) Heterocyclic-Fused Derivatives
Analysis :
- Electron Density : Pyrazolo[3,4-b]pyridin-6-ones () exhibit greater electron deficiency due to the pyrazole ring, enabling diverse reactivity compared to the saturated pyrrolo-pyridine core.
- Pharmacological Role : Morpholine derivatives () are used in finafloxacin , where oxygen enhances solubility and alters target binding compared to moxifloxacin’s pyrrolidine system .
Analysis :
- Chiral Control : The target compound’s synthesis relies on chiral auxiliaries (e.g., naproxen) for stereochemical purity, whereas pyrazolo derivatives prioritize solvent-driven reactivity .
- Scalability : Morpholine derivatives () use industrial-scale resolution techniques similar to moxifloxacin intermediates .
Pharmacological and Physicochemical Properties
Biological Activity
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine (CAS Number: 1909286-87-8) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activities, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₈H₁₆N₂ with a molecular weight of 140 Da. It features a unique bicyclic structure that contributes to its biological properties. Key structural properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140 Da |
| LogP | 0.22 |
| Polar Surface Area (Ų) | 15 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound has been explored in various studies. The compound can be synthesized through multi-step reactions involving the formation of the pyrrolidine ring followed by methylation processes. Specific methodologies have been documented in the literature, emphasizing the importance of regioselectivity and stereochemistry in achieving the desired product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For example:
- In Vitro Studies : Compounds with similar scaffolds demonstrated IC₅₀ values in the low micromolar range against HeLa and HCT116 cell lines, indicating potent antiproliferative activity .
- Mechanism of Action : The biological activity is often attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, one study reported an IC₅₀ value of 0.36 µM for CDK2 inhibition by a closely related compound .
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Preliminary investigations suggest that it exhibits activity against various bacterial strains:
- Case Study : A study exploring the antibacterial effects found that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Screening : In a recent screening assay for potential anticancer agents, several derivatives of this compound were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that modifications at specific positions on the pyrrolidine ring enhanced cytotoxicity.
- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated promising activity against resistant strains of Staphylococcus aureus and Escherichia coli.
Q & A
Advanced Question
- Target Selectivity : Use molecular docking (AutoDock Vina) to predict binding affinities to off-target receptors (e.g., GPCRs, kinases) .
- In Vitro Validation : Prioritize cell-based assays (e.g., HEK293T for receptor modulation) over enzymatic screens to account for membrane permeability .
- Data Interpretation : Apply multivariate analysis to distinguish direct pharmacological effects from cytotoxicity, particularly for pyrrolo-pyridine derivatives with narrow therapeutic indices .
How can researchers address scalability challenges in synthesis?
Advanced Question
- Process Optimization : Replace xylene with safer solvents (e.g., cyclopentyl methyl ether) and reduce reflux time via microwave-assisted synthesis .
- Purification : Transition from recrystallization to continuous chromatography (SMB technology) for higher yield and reproducibility .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real-time .
What analytical techniques are critical for characterizing this compound?
Basic Question
- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆) for ring junction protons and stereochemistry; HRMS for molecular ion validation.
- Purity Assessment : UPLC-PDA (≥98% purity threshold) with a C18 column (MeCN/H₂O + 0.1% TFA) .
How can computational methods enhance mechanistic understanding of its reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
